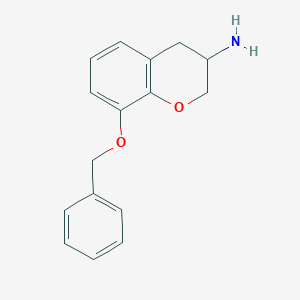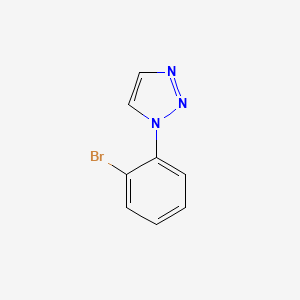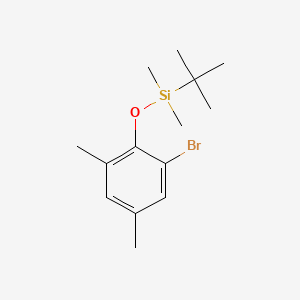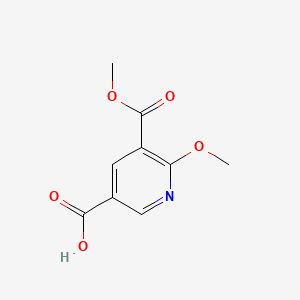![molecular formula C8H15NO B13469323 1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine](/img/structure/B13469323.png)
1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-Ethyl-2-oxabicyclo[211]hexan-4-yl}methanamine is a bicyclic amine compound with a unique structure that includes an oxabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine typically involves the iodocyclization reaction. This method allows for the formation of the oxabicyclohexane ring structure with high efficiency . The reaction conditions often include the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the iodocyclization reaction using continuous flow reactors to ensure consistent quality and yield. The use of photochemistry, specifically [2 + 2] cycloaddition, has also been explored to access new building blocks, which can be further derivatized .
Chemical Reactions Analysis
Types of Reactions
1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and drugs.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxabicyclohexane ring structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine is unique due to its ethyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds. This substitution can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in medicinal chemistry and other applications.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine |
InChI |
InChI=1S/C8H15NO/c1-2-8-3-7(4-8,5-9)6-10-8/h2-6,9H2,1H3 |
InChI Key |
MUHPDKXJTCAVDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC(C1)(CO2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13469249.png)




![4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde](/img/structure/B13469293.png)

![Potassium benzo[d]thiazol-6-yltrifluoroborate](/img/structure/B13469303.png)
amine hydrochloride](/img/structure/B13469309.png)

![7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine](/img/structure/B13469317.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B13469318.png)
